molecular formula C10H8F3NO4S B8610715 1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate CAS No. 897374-38-8

1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-YL trifluoromethanesulfonate

Cat. No. B8610715
M. Wt: 295.24 g/mol
InChI Key: QDQWBFZWRLIXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08377923B2

Procedure details

Zinc cyanide (744 mg), potassium hydroxide (470 mg) and tetrakis(triphenylphosphine)palladium (0) (1.82 g) were sequentially added to a solution of 1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl trifluoromethanesulfonate (1.55 g) in NMP (15 ml), followed by stirring at 120° C. for 3 hours. Chloroform was added to the reaction solution, the precipitated solid was separated by filtration, and the solvent of the filtrate was evaporated. The residue was purified by silica gel chromatography (hexane:ethyl acetate=100:0 to 0:100), and the solvent was evaporated under reduced pressure. Subsequently, ethylene glycol (10 ml) and 3M aqueous sodium hydroxide solution (30 ml) were added to the resulting residue, followed by stirring at 100° C. for 3 hours. After cooling to room temperature, water was added thereto, followed by extraction with diethylether. Concentrated hydrochloric acid was added to the aqueous layer, the pH was adjusted to 2 to 3, ethyl acetate was added for re-extraction, the organic layer was washed with saturated brine, and the solvent was evaporated under reduced pressure. Ethyl acetate was added, and the solid was precipitated, filtered and dried under vacuum to obtain, as a colorless solid, 1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (324 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Zinc cyanide
Quantity
744 mg
Type
catalyst
Reaction Step Two
Quantity
1.82 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].FC(F)(F)S(O[C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15](=[O:19])[NH:14][CH2:13][CH2:12]2)(=O)=O.C(Cl)(Cl)Cl.CN1[C:31](=[O:32])CCC1>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[O:19]=[C:15]1[C:16]2[C:11](=[CH:10][C:9]([C:31]([OH:32])=[O:1])=[CH:18][CH:17]=2)[CH2:12][CH2:13][NH:14]1 |f:0.1,5.6.7,^1:41,43,62,81|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
470 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.55 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C=C2CCNC(C2=CC1)=O)(F)F
Name
Quantity
15 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Zinc cyanide
Quantity
744 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
1.82 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
by stirring at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated solid was separated by filtration
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexane:ethyl acetate=100:0 to 0:100)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Subsequently, ethylene glycol (10 ml) and 3M aqueous sodium hydroxide solution (30 ml) were added to the resulting residue
STIRRING
Type
STIRRING
Details
by stirring at 100° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethylether
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid was added to the aqueous layer
ADDITION
Type
ADDITION
Details
was added for re-extraction
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
the solid was precipitated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C1NCCC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.